Home > Products > Screening Compounds P121955 > Glucagon-like peptide 1
Glucagon-like peptide 1 - 89750-14-1

Glucagon-like peptide 1

Catalog Number: EVT-418255
CAS Number: 89750-14-1
Molecular Formula: C149H226N40O45
Molecular Weight: 3297.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A peptide of 36 or 37 amino acids that is derived from PROGLUCAGON and mainly produced by the INTESTINAL L CELLS. GLP-1(1-37 or 1-36) is further N-terminally truncated resulting in GLP-1(7-37) or GLP-1-(7-36) which can be amidated. These GLP-1 peptides are known to enhance glucose-dependent INSULIN release, suppress GLUCAGON release and gastric emptying, lower BLOOD GLUCOSE, and reduce food intake.
Source and Classification

Glucagon-like peptide 1 is classified as an incretin hormone, which is released in response to nutrient intake, particularly carbohydrates and fats. Its synthesis occurs predominantly in the intestinal mucosa, specifically in the L-cells located in the distal jejunum, ileum, and colon. The secretion of glucagon-like peptide 1 is stimulated by various factors, including glucose-dependent insulinotropic peptide and certain fatty acids .

Synthesis Analysis

The synthesis of glucagon-like peptide 1 involves several steps starting from the proglucagon precursor. This precursor undergoes post-translational modifications, including cleavage by prohormone convertases, to yield multiple peptides, including glucagon-like peptide 1. The enzymatic processing can produce different forms depending on tissue specificity and physiological conditions.

Key Steps in Synthesis:

  • Source: Proglucagon is synthesized in the pancreas and intestines.
  • Cleavage: Enzymatic cleavage by prohormone convertases leads to the formation of glucagon-like peptide 1.
  • Forms: The predominant forms are glucagon-like peptide 1(7-36)-amide and glucagon-like peptide 1(7-37), with the former being more biologically active .
Molecular Structure Analysis

Glucagon-like peptide 1 consists of 30 amino acids in its active form (from position 7 to 36). Its structure includes a disulfide bond between cysteine residues that stabilizes its conformation, which is essential for receptor binding and activity. The molecular formula for glucagon-like peptide 1(7-36)-amide is C_151H_225N_43O_41S_2, with a molecular weight of approximately 3483.6 g/mol.

Key Structural Features:

  • Disulfide Bond: Essential for maintaining structural integrity.
  • Amino Acid Sequence: Specific residues at positions 7, 10, 12, and others are crucial for receptor interaction.
  • Biological Activity: The structure allows for glucose-dependent insulin secretion modulation .
Chemical Reactions Analysis

Glucagon-like peptide 1 participates in several biochemical reactions primarily related to glucose metabolism. Its primary action involves binding to the glucagon-like peptide 1 receptor on pancreatic beta cells, leading to increased insulin secretion. Additionally, it inhibits glucagon release from alpha cells and slows gastric emptying.

Key Reactions:

  • Insulin Secretion: Glucose presence stimulates insulin release via glucagon-like peptide 1 signaling.
  • Gastric Emptying: Delays gastric emptying time, contributing to satiety.
  • Glucose Homeostasis: Regulates blood glucose levels through multiple pathways .
Mechanism of Action

The mechanism of action of glucagon-like peptide 1 involves its binding to the glucagon-like peptide 1 receptor on target cells, primarily pancreatic beta cells. Upon binding, it activates intracellular signaling pathways mediated by cyclic adenosine monophosphate (cAMP), leading to enhanced insulin secretion in a glucose-dependent manner.

Mechanistic Pathway:

  1. Receptor Binding: Glucagon-like peptide 1 binds to its receptor on pancreatic cells.
  2. Signal Transduction: Activation of G protein leads to increased cAMP levels.
  3. Insulin Secretion: Enhanced exocytosis of insulin granules occurs only when glucose levels are elevated.

This selective activation prevents hypoglycemia during low glucose conditions while promoting effective glucose utilization .

Physical and Chemical Properties Analysis

Glucagon-like peptide 1 exhibits specific physical and chemical properties that influence its biological function:

  • Solubility: Highly soluble in water due to its polar amino acid composition.
  • Stability: Relatively unstable in circulation due to rapid degradation by dipeptidyl peptidase IV (DPP-4), which limits its half-life to approximately one to two minutes under physiological conditions .
  • Thermal Stability: Sensitive to heat; should be stored at low temperatures to maintain activity.

These properties necessitate the development of analogs that can resist enzymatic degradation while retaining biological efficacy .

Applications

Glucagon-like peptide 1 has significant clinical applications, particularly in the treatment of type 2 diabetes mellitus and obesity. Its ability to enhance insulin secretion while suppressing glucagon release makes it an effective agent for glycemic control.

Clinical Applications Include:

  • Diabetes Management: Used as a therapeutic agent for improving glycemic control in type 2 diabetes patients.
  • Weight Loss: Promotes satiety and reduces food intake, making it beneficial for obesity treatment.
  • Cardiovascular Benefits: Emerging evidence suggests potential cardiovascular protective effects through improved metabolic profiles .
Historical Discovery and Evolutionary Biology of GLP-1

Early Identification of Proglucagon-Derived Peptides in Vertebrate Species

The molecular characterization of glucagon-like peptide-1 (GLP-1) originated from pioneering investigations into proglucagon gene expression in the early 1980s. Recombinant DNA approaches revealed that anglerfish (Lophius americanus) islet proglucagon messenger RNAs (mRNAs) encoded tandem glucagon-related peptides distinct from pancreatic glucagon itself [1] [3]. This discovery challenged the prevailing assumption that glucagon was the sole bioactive product of the proglucagon precursor. Subsequent sequencing of mammalian proglucagon genes demonstrated conservation of this multi-peptide architecture: the 180-amino-acid precursor was found to contain glucagon, glucagon-like peptide-1 (GLP-1), glucagon-like peptide-2 (GLP-2), glicentin, and intervening peptides [3] [8].

Tissue-specific post-translational processing proved fundamental to GLP-1's functional identity. In pancreatic α-cells, prohormone convertase 2 (PC2) cleaves proglucagon primarily into glucagon and the major proglucagon fragment (MPGF). In contrast, intestinal L-cells and neuronal populations utilize prohormone convertase 1/3 (PC1/3) to liberate GLP-1 (1-37), which undergoes further proteolysis to yield the truncated, biologically active isoforms GLP-1(7-37) and GLP-1(7-36) amide [3] [4] [8]. Chromatographic and radioimmunoassay studies in the mid-1980s confirmed that intestinal extracts contained predominantly these smaller, active GLP-1 peptides, contrasting with pancreatic extracts rich in MPGF [3].

Table 1: Proglucagon-Derived Peptides Across Tissues and Species

Species/SystemKey Proglucagon Peptides IdentifiedProcessing EnzymesPrimary Source
Anglerfish (Lophius americanus)Two distinct glucagon-related peptidesPC2-likeIslet tissue
Mammals (General)Glucagon, GLP-1, GLP-2, Glicentin, IP-1, IP-2PC2 (Pancreas), PC1/3 (Intestine/Brain)Pancreatic α-cells, Intestinal L-cells, NTS neurons
Human Intestinal L-cellsGLP-1(7-37), GLP-1(7-36)amide (>80%)PC1/3Ileum/Colon mucosa
Rat BrainstemGLP-1(7-36)amidePC1/3Nucleus Tractus Solitarius

Evolutionary Conservation of GLP-1 Signaling Pathways Across Taxa

GLP-1 exhibits remarkable sequence conservation across vertebrates, underscoring its fundamental physiological roles. Mammalian GLP-1 sequences (7-36 amide or 7-37) are identical from rodents to humans [3] [8]. This conservation extends beyond mammals: Rana tigrina rugulosa (Asian bullfrog) proglucagon cDNA encodes two distinct GLP-1 peptides (GLP-1A and GLP-1B) with tissue-specific splicing patterns, yet both retain insulinotropic activity homologous to mammalian GLP-1 [1] [3]. The preservation of the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), is equally striking. Functional GLP-1Rs have been characterized in fish, amphibians, birds, and mammals, activating conserved intracellular pathways (adenylyl cyclase → cAMP → PKA/Epac2) upon ligand binding [3] [4] [8].

The GLP-1R's distribution also reflects conserved physiological functions. Expression in pancreatic β-cells mediates glucose-dependent insulin secretion – a role observed in isolated perfused rat and pig pancreas models using synthetic GLP-1 as early as 1987 [3] [8]. Similarly, central GLP-1R expression in hypothalamic nuclei regulating appetite (e.g., arcuate nucleus, paraventricular nucleus) is conserved across taxa, explaining GLP-1's anorexigenic effects when administered intracerebroventricularly in rats or systemically in humans [4] [5] [8].

Table 2: Evolutionary Conservation of GLP-1 System Components

Biological FeatureEvolutionary Conservation EvidenceFunctional Implication
GLP-1 Peptide Sequence100% identity across mammals; >80% homology in amphibians vs. humanPreservation of receptor binding and activation
GLP-1 Receptor (GLP-1R)GPCR structure/function conserved from fish to mammalsConsistent cAMP signaling pathway activation
Insulinotropic EffectDemonstrated in perfused rat, pig, and amphibian pancreasGlucose-dependent insulin secretion conserved
Central Satiety SignalingGLP-1R activation reduces food intake in mammals, birds, and fishAppetite regulation as an ancient neuroendocrine function

Role of GLP-1 in Incretin Physiology: From Bayliss and Starling to Modern Endocrinology

The conceptual foundation for incretin physiology was laid in 1902 by William Bayliss and Ernest Starling. Their discovery of "secretin" – a substance from duodenal epithelium stimulating pancreatic secretion – introduced the principle of hormonal action: chemical messengers released into the blood to act on distant targets [2] [5]. Jean La Barre later (1932) coined the term "incretin" specifically for intestinal factors augmenting pancreatic endocrine secretion [2] [5]. The physiological significance crystallized in the 1960s-70s with the quantification of the "incretin effect": oral glucose administration stimulates 2-3 times more insulin release than intravenous glucose achieving identical blood glucose levels (isoglycaemia) [5] [6].

Gastric Inhibitory Polypeptide (GIP), isolated by John Brown in the 1970s, was the first identified incretin [5] [6]. However, its insulinotropic activity was found to be blunted in type 2 diabetes. This shifted focus to GLP-1. Critical experiments in 1986-1987 by Habener, Holst, Mojsov, and Drucker defined GLP-1's incretin role:

  • Identification of Active Isoform: Svetlana Mojsov demonstrated that GLP-1(7-36)amide, not GLP-1(1-37), potently stimulated insulin secretion in perfused rat pancreas [3] [8].
  • Glucose-Dependent Mechanism: Daniel Drucker showed GLP-1(7-37) increased cAMP, insulin mRNA, and glucose-dependent insulin secretion in β-cell lines at 25mM but not 5.5mM glucose [3].
  • Preserved Activity in Diabetes: Nauck et al. (1993) confirmed synthetic GLP-1(7-36)amide retained insulinotropic effects in type 2 diabetic patients, unlike GIP [6].

The incretin effect was quantified as contributing 50-70% of postprandial insulin secretion in healthy individuals. While reduced in type 2 diabetes (≈20-30%), GLP-1 infusion restored near-normal insulin responses and glucose tolerance, establishing its therapeutic potential [5] [6] [8]. Beyond insulin secretion, GLP-1's physiological roles include glucagon suppression (during hyperglycemia), gastric emptying inhibition, and satiety induction via central receptors – collectively optimizing nutrient disposal and reducing glycaemic excursions [4] [6].

Table 3: Key Historical Milestones in Incretin Physiology and GLP-1 Discovery

Year(s)Key EventPrincipal Investigators/TeamsSignificance
1902Discovery of "secretin"Bayliss & StarlingEstablished concept of hormonal action via blood-borne messengers
1932Introduction of term "incretin"Jean La BarreDefined gut-derived factors stimulating endocrine pancreas
1960s-1970sQuantification of "incretin effect"Perley, Kipnis, McIntyre, et al.Demonstrated oral glucose superiority for insulin secretion vs IV
Early 1970sIsolation & characterization of GIPJohn Brown, Dupre et al.Identified first incretin hormone (GIP)
1982-1983Cloning of mammalian proglucagon cDNA/genesBell, Habener, Lund, GoodmanRevealed sequences encoding GLP-1 and GLP-2
1986-1987Identification of bioactive GLP-1 (7-36 amide/7-37) & insulinotropic actionHolst, Mojsov, Drucker, HabenerDefined active incretin form of GLP-1 and core mechanism
1993Demonstration of preserved GLP-1 effects in T2DNauck, Holst, et al.Established therapeutic rationale for GLP-1 in diabetes

Properties

CAS Number

89750-14-1

Product Name

Glucagon-like peptide 1

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C149H226N40O45

Molecular Weight

3297.6 g/mol

InChI

InChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1

InChI Key

DTHNMHAUYICORS-KTKZVXAJSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N

Synonyms

GLP-I (1-37)
glucagon-like peptide 1 (1-37)
glucagon-like peptide I (1-37)
proglucagon (72-108)

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.